molecular formula C8H10N2O4S B2908943 3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid CAS No. 1909347-62-1

3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid

Cat. No.: B2908943
CAS No.: 1909347-62-1
M. Wt: 230.24
InChI Key: ZJONZCOYEHXDAF-UHFFFAOYSA-N
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Description

3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H10N2O4S It is characterized by the presence of a pyridine ring substituted with a dimethylsulfamoyl group at the 3-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid typically involves the introduction of the dimethylsulfamoyl group onto the pyridine ring followed by carboxylation. One common method involves the reaction of 3-aminopyridine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfamoyl)pyridine-2-carboxylic acid
  • 3-(Ethylsulfamoyl)pyridine-2-carboxylic acid
  • 3-(Propylsulfamoyl)pyridine-2-carboxylic acid

Uniqueness

3-(Dimethylsulfamoyl)pyridine-2-carboxylic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts specific chemical and biological properties. Compared to its analogs with different alkyl groups, the dimethylsulfamoyl group provides a balance of steric and electronic effects, making it a versatile intermediate in synthetic chemistry and a valuable tool in biological studies.

Properties

IUPAC Name

3-(dimethylsulfamoyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-10(2)15(13,14)6-4-3-5-9-7(6)8(11)12/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJONZCOYEHXDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(N=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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